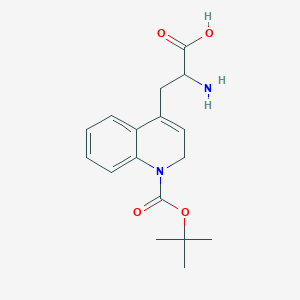

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22N2O4 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-quinolin-4-yl]propanoic acid |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21) |

InChI Key |

WXOIXGATAYRCFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Unlocking the Therapeutic Potential of the N-Boc-2-Amino-3-quinolin-4-yl-propionic Acid Scaffold in Drug Discovery

Abstract

This technical guide outlines a strategic framework for investigating the therapeutic potential of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid, a unique chemical entity combining a privileged quinoline core with an unnatural amino acid side chain. While direct therapeutic applications of this specific molecule are not yet established, its constituent parts represent a fertile ground for drug discovery. The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs for cancer, infectious diseases, and inflammatory conditions.[1][2] Similarly, unnatural amino acids are increasingly utilized to enhance the pharmacological properties of therapeutic candidates, improving stability, selectivity, and potency.[][4] This document provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically explore this scaffold, from initial library synthesis and target identification to lead optimization and preclinical evaluation. We present detailed experimental workflows, causality-driven protocols, and data interpretation strategies to guide the discovery of novel therapeutics derived from this promising starting material.

Deconstructing the Scaffold: Rationale for Therapeutic Investigation

The therapeutic promise of this compound lies in the synergistic potential of its three core components:

-

The Quinoline Core: As a bicyclic aromatic heterocycle, quinoline is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for binding to diverse biological targets.[5] Quinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][6] A significant number of quinoline-based drugs function as kinase inhibitors, targeting key signaling pathways in oncology.[7][8]

-

The Unnatural Amino Acid (UAA) Moiety: The 2-Amino-3-(quinolin-4-yl)-propionic acid structure is a non-proteinogenic amino acid. The incorporation of UAAs into drug candidates is a powerful strategy to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[9][10] This moiety can be used to probe active sites of enzymes, mimic peptide ligands, or introduce novel vectors for target engagement, ultimately enhancing potency and selectivity.[][11]

-

The N-Boc Protecting Group: The N-tert-butoxycarbonyl (Boc) group is an acid-labile protecting group essential for synthetic tractability.[][13] It allows for controlled, site-selective modifications of the molecule. In the context of drug discovery, this compound serves as a versatile building block. Its deprotection unmasks a primary amine, providing a reactive handle for amide coupling and the generation of a diverse chemical library for screening.[14][15]

Strategic Workflow for Drug Discovery

The exploration of this scaffold should follow a structured, multi-stage drug discovery cascade. This guide proposes a hypothetical program targeting protein kinases, a target class for which the quinoline scaffold has shown significant promise.[16][17]

Caption: A hypothetical signaling pathway (MAPK) targeted by a quinoline inhibitor.

Protocol 3: Cell-Based Anti-Proliferation Assay (MTT Assay)

Cell-based assays are crucial to confirm that the biochemical activity of a hit compound translates to a functional effect in a disease-relevant model. [18][19][20]

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung cancer cells, known to be driven by kinase signaling) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with the hit compounds in a serial dilution format. Include appropriate vehicle (DMSO) and positive (e.g., a clinical-stage drug) controls.

-

Incubate for 72 hours.

-

-

MTT Addition and Measurement:

-

Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

-

Part 4: Lead Optimization & Preclinical Profiling

Promising hits must be optimized to improve their drug-like properties. This involves establishing a Structure-Activity Relationship (SAR) and evaluating their ADME-Tox profile. [21][22]

Structure-Activity Relationship (SAR) Table

By synthesizing and testing analogs of the initial hits, an SAR table can be constructed to guide optimization.

| Compound ID | R-Group (from R-COOH) | Kinase IC₅₀ (nM) | Cell GI₅₀ (µM) |

| Hit-001 | 4-Chlorophenyl | 85 | 1.2 |

| Analog-01 | Phenyl | 550 | 8.5 |

| Analog-02 | 4-Fluorophenyl | 75 | 1.1 |

| Analog-03 | 4-Methoxyphenyl | 210 | 3.4 |

| Analog-04 | 3-Chlorophenyl | 150 | 2.5 |

Interpretation: The data suggests that an electron-withdrawing group at the para-position of the phenyl ring is beneficial for activity (compare Hit-001 and Analog-02 to Analog-01 and Analog-03). This insight guides the synthesis of the next generation of compounds.

Protocol 4: Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to filter out candidates that are likely to fail later in development. [23][24]

-

Metabolic Stability Assay (Liver Microsomes):

-

Incubate the test compound (e.g., 1 µM) with human liver microsomes and NADPH (to initiate metabolic reactions).

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 min).

-

Quench the reaction with acetonitrile and analyze the remaining parent compound by LC-MS/MS.

-

Output: Calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (Cl_int). This predicts how quickly the compound will be metabolized in the body.

-

-

Permeability Assay (PAMPA):

-

The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to cross a lipid membrane, predicting passive gut absorption.

-

Add the compound to a donor plate with a filter coated with a lipid layer. Place this on top of an acceptor plate containing buffer.

-

After incubation, measure the compound concentration in both donor and acceptor wells.

-

Output: Calculate the permeability coefficient (Pe). High permeability is desirable for orally bioavailable drugs.

-

-

Cytotoxicity Assay:

-

Assess the general toxicity of the compound against a non-cancerous cell line (e.g., HEK293) using the MTT assay described in Protocol 3.

-

Output: A high GI₅₀ in a non-cancerous cell line compared to the cancer cell line indicates selectivity and a lower potential for general toxicity.

-

Conclusion

This compound represents a highly valuable, yet underexplored, starting point for drug discovery. Its modular nature, combining the privileged quinoline core with the versatility of an unnatural amino acid, provides a robust platform for generating novel chemical entities. By following a systematic and scientifically rigorous workflow—encompassing strategic library design, robust high-throughput screening, detailed in-vitro characterization, and early ADME-Tox assessment—researchers can efficiently navigate the complex path from a promising chemical scaffold to a viable lead candidate. The methodologies and insights presented in this guide offer a comprehensive framework to unlock the full therapeutic potential of this scaffold, paving the way for the development of next-generation therapeutics.

References

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17950-17986. Available from: [Link]

-

(2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Dimensions. Available from: [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Available from: [Link]

-

VIVALDI. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Available from: [Link]

-

Singh, I., et al. (2025, January 28). Unnatural Amino Acids in Drug Discovery. ACS Publications. Available from: [Link]

-

Houghtaling, J. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2025, December 13). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available from: [Link]

-

Cresset. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Available from: [Link]

-

Singh, I., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]

-

Kumar, V., et al. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]

-

Al-Trawneh, S. A., et al. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. Available from: [Link]

-

Alfa Cytology. (n.d.). Cancer Cell-based Assays. Available from: [Link]

-

Li, Y., et al. (2022). A review for cell-based screening methods in drug discovery. PMC. Available from: [Link]

-

Dib, M., et al. (2021, December). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. ResearchGate. Available from: [Link]

-

(2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Dimensions. Available from: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

-

Wang, J., & Urban, L. (n.d.). ADME optimization and toxicity assessment in early- and late-phase drug discovery. PubMed. Available from: [Link]

-

Kumar, S., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available from: [Link]

-

Lazar, D. C., & Kahl, S. D. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

-

Admescope. (n.d.). Time-critical early ADME characterization. Available from: [Link]

-

(2025). Modeling ADME/Tox for Drug Discovery in the Age of Data. ULisboa Research Portal. Available from: [Link]

-

Kumar, A., & Narasimhan, B. (2016, January 1). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Dzięgielewski, M., & Demkowicz, S. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Available from: [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available from: [Link]

-

Bouzide, A., & Sauvé, G. (2019). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]

-

Knapp, D. M., et al. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Available from: [Link]

-

Synthesis of the N-Boc protected carboxylic acid intermediate... (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate. Available from: [Link]

-

Wietrzyk, J., & Błaszczak-Świątkiewicz, K. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

-

Ghorab, M. M., et al. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 11. Unnatural Amino Acids - Enamine [enamine.net]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. hammer.purdue.edu [hammer.purdue.edu]

- 17. ijmphs.com [ijmphs.com]

- 18. criver.com [criver.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Cancer Cell-based Assays - Alfa Cytology [alfacytology.com]

- 21. lifechemicals.com [lifechemicals.com]

- 22. ADME optimization and toxicity assessment in early- and late-phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 24. admescope.com [admescope.com]

Methodological & Application

Technical Application Note: Solubility Optimization and Handling of N-Boc-2-Amino-3-quinolin-4-yl-propionic Acid

Executive Summary & Molecule Profile

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid (often abbreviated as Boc-Qla-OH ) represents a specific class of "difficult" unnatural amino acids.[1] Its structural duality—combining a bulky, hydrophobic, and weakly basic quinoline ring with a polar, acidic carbamate-protected amino acid backbone—creates a "Solubility Paradox." [1]

While standard protocols for Boc-amino acids often suggest Dichloromethane (DCM) or Ethyl Acetate (EtOAc), this specific derivative frequently exhibits slow dissolution or gelation in non-polar solvents due to

This guide provides validated solvent systems for synthesis, purification, and analysis, ensuring high coupling efficiency and preventing aggregation during Solid Phase Peptide Synthesis (SPPS) or solution-phase chemistry.

Physicochemical Drivers

-

Quinoline Ring (C9H7N): Aromatic, lipophilic, but contains a basic nitrogen (pKa ~4.9 for the conjugate acid). Implication: Soluble in organic solvents, but sensitive to acidic washes (forms water-soluble salts).[1]

-

Boc Group (tert-Butyloxycarbonyl): Lipophilic, acid-labile.[1] Implication: Increases solubility in organic solvents like DMF/DCM compared to the free amino acid.

-

Carboxylic Acid (-COOH): Polar, H-bond donor.[1] Implication: Capable of dimerization; solubility improved by bases (e.g., DIPEA).

Solvent Selection Matrix

The following table categorizes solvents based on their thermodynamic compatibility with Boc-Qla-OH.

| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Technical Notes |

| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (+++++) | SPPS Coupling, General Synthesis | Primary Choice. Dissolves >0.3M easily.[1] Ensure solvent is anhydrous to prevent Boc hydrolysis. |

| Dipolar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent (+++++) | "Difficult" Sequences, Aggregation Breaking | Higher viscosity than DMF but better at disrupting |

| Dipolar Aprotic | DMSO (Dimethyl Sulfoxide) | Good (++++) | Stock Solutions, Biological Assays | Use for long-term storage of stock solutions.[1] Hard to remove; avoid for reaction workups if possible. |

| Chlorinated | DCM (Dichloromethane) | Moderate (+++) | Resin Loading, Some Couplings | Good for swelling polystyrene resins, but Boc-Qla-OH may dissolve slowly.[1] often used as a 50:50 mix with DMF. |

| Alcohols | MeOH / EtOH | Variable (++) | Recrystallization | Solubility increases significantly with heat.[1] Poor for coupling reactions due to nucleophilic competition. |

| Ethers/Alkanes | Et2O / Hexanes | Poor (-) | Precipitation / Wash | Used to precipitate the product during purification.[1] |

Detailed Experimental Protocols

Protocol A: Standard Dissolution for Coupling Reactions (SPPS/Solution)

Objective: Prepare a 0.2 M solution for amide bond formation (e.g., using HATU/HBTU).

-

Weighing: Weigh the required amount of this compound into a dry scintillation vial.

-

Solvent Addition: Add Anhydrous DMF to reach 80% of the target volume.

-

Note: Do not use DCM alone, as the quinoline moiety can cause slow precipitation during the reaction time-course.

-

-

Dissolution: Vortex for 30–60 seconds. The solution should be clear and slightly yellow.[2]

-

Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes. The lattice energy of the quinoline stack is high and requires mechanical disruption.

-

-

Activation: Add the coupling reagent (e.g., HATU) and the base (DIPEA/NMM).

-

Critical Observation: Upon adding DIPEA, the solubility usually increases further as the carboxylic acid is deprotonated to the carboxylate.

-

Protocol B: The "Chaos-Breaker" Method for Aggregated Sequences

Context: When the quinoline amino acid is part of a hydrophobic peptide sequence that is aggregating on-resin.[1]

-

Solvent System: Prepare a mixture of NMP : DMSO (80:20 v/v) .

-

Chaotropic Salt: Add 0.1 M LiCl (Lithium Chloride) to the solvent mixture.

-

Procedure: Dissolve the Boc-Qla-OH in this mixture. Perform the coupling at slightly elevated temperature (40–50°C) if the resin allows (e.g., Wang or Rink Amide).

Protocol C: Analytical Sample Preparation (HPLC)

Objective: Prepare a sample for purity analysis without inducing degradation.

-

Diluent: Use Acetonitrile : Water (50:50) containing 0.1% Formic Acid .[1]

-

Why Acid? The 0.1% acid ensures the quinoline nitrogen is protonated (charged), which improves solubility in the aqueous phase and sharpens the peak shape on C18 columns.

-

-

Concentration: Target 0.5 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE filter before injection. Nylon filters may bind the hydrophobic quinoline ring.

Critical "Watch-Outs" & Troubleshooting

The Acid Extraction Trap

Scenario: You are performing a liquid-liquid extraction (workup) to remove excess base after a reaction.[1]

-

Error: Washing the organic layer (containing your Boc-Qla-OH product) with strong acid (1M HCl).[1]

-

Consequence: The quinoline nitrogen (pKa ~4.9) will protonate, becoming cationic. Your product will migrate from the organic layer (DCM/EtOAc) into the aqueous acidic layer and be discarded with the waste.

-

Solution: Use mild acidic buffers (pH ~4-5, e.g., Citrate buffer) or stick to saturated NH4Cl washes.[1] If you must use acid, re-extract the aqueous layer by neutralizing it with NaHCO3 and extracting back into DCM.

Oxidation Sensitivity

The quinoline ring is electron-rich and susceptible to oxidation (forming N-oxides) if left in solution with exposure to light and air for prolonged periods.[1]

-

Storage: Store solid powder at 2-8°C. Store DMSO solutions at -20°C under Argon.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the experimental intent.

Caption: Workflow for selecting the optimal solvent system based on process stage (Synthesis, Purification, or Analysis).

References

-

Merrifield, R. B. (1963).[6] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link (Foundational SPPS solvent principles).

-

AAPPTec. "Solvents for Solid Phase Peptide Synthesis". Technical Guide. Link (Verified DMF/NMP usage for hydrophobic amino acids).

-

Thermo Fisher Scientific. "Safety Data Sheet: (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid".[1] Fisher Scientific MSDS. Link (Solubility data confirmation for similar Boc-amino-propionic derivatives).[1]

-

PubChem. "2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid".[1] National Library of Medicine. Link (Physicochemical properties of the core quinoline-alanine structure).[1]

-

ChemicalBook. "2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid Properties". Link (Melting point and stability data).

Sources

- 1. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | C12H12N2O3 | CID 10243015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ionic liquid mediated stereoselective synthesis of alanine linked hybrid quinazoline-4(3H)-one derivatives perturbing the malarial reductase activity in folate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]

Application Note: Strategic Incorporation of N-Boc-3-(Quinolin-4-yl)-Alanine in Peptidomimetics

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific challenges of incorporating N-Boc-2-Amino-3-(quinolin-4-yl)propionic acid (also known as Boc-3-(4-quinolyl)-alanine or Boc-Qal ) into peptidomimetics.

Executive Summary & Molecular Profile

The incorporation of 3-(quinolin-4-yl)alanine (4-Qal) serves as a powerful Tryptophan (Trp) isostere . Unlike the indole ring of Trp, the quinoline ring possesses a basic nitrogen atom and distinct electronic properties, making it an ideal probe for:

-

Pi-Cation Interactions: Enhanced binding affinity in receptors favoring electron-deficient aromatics.

-

Fluorescence Probing: Quinoline derivatives exhibit solvatochromic fluorescence, useful for mapping local polarity in protein binding pockets.

-

Metabolic Stability: The quinoline ring is generally more resistant to oxidative degradation than the indole ring.

Chemical Profile

| Property | Specification |

| Formula | C |

| MW | ~316.35 g/mol |

| Side Chain pKa | ~4.9 (Quinoline Nitrogen) |

| Steric Profile | High bulk; 4-position attachment creates significant steric demand perpendicular to the peptide backbone.[1][2] |

| Solubility | Moderate in DCM, DMF; improved by TFA salt formation (but requires neutralization for coupling). |

Strategic Design: The "Why" and "How"

Before synthesis, understand that the 4-position attachment is sterically distinct from the 2- or 3-quinolyl isomers. The bulk projects directly outward, potentially clashing with

Decision Matrix: Synthesis Strategy

Use the following logic to select your coupling route.

Figure 1: Strategic Decision Matrix for incorporating Boc-4-Qal.

Experimental Protocols

Protocol A: Solution Phase Coupling (Recommended for Short Fragments)

Context: Solution phase offers the best control over the basic quinoline nitrogen, minimizing side reactions.

Reagents:

-

N-Boc-4-Qal (1.0 equiv)

-

Amine component (C-protected peptide/AA) (1.0 equiv)

-

EDC.HCl (1.1 equiv)

-

HOBt (anhydrous) (1.1 equiv)

-

NMM (N-methylmorpholine) (2.0 - 3.0 equiv)

-

Solvent: DMF/DCM (1:1 ratio)

Step-by-Step:

-

Activation: Dissolve N-Boc-4-Qal and HOBt in dry DMF/DCM at 0°C.

-

Base Addition: Add NMM. Critical: The first equivalent of base neutralizes the quinoline nitrogen (if protonated) and the carboxylic acid. Ensure pH is ~8 (damp pH paper).

-

Carbodiimide: Add EDC.HCl. Stir for 15 min at 0°C.

-

Coupling: Add the amine component (free base or salt + NMM).

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ and Brine .

-

Caution: Do NOT wash with strong acid (1N HCl) as the quinoline nitrogen will protonate, extracting the product into the aqueous phase. Use 5% Citric Acid or KHSO₄ only if necessary and perform a back-extraction.

-

Protocol B: Solid-Phase Peptide Synthesis (Boc-SPPS)

Context: Using Boc-chemistry on PAM or MBHA resin. The challenge is the basicity of the quinoline ring during TFA deprotection cycles.

The "In-Situ Neutralization" Protocol:

-

Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min flow wash, then 20 min reaction).

-

Note: The quinoline ring is now protonated (Quin-H+).

-

-

Flow Wash: DCM (5x).

-

Coupling (The Critical Step):

-

Dissolve N-Boc-4-Qal (3 equiv) in DMF.

-

Add HBTU or HATU (2.9 equiv).

-

Add DIEA (6 equiv). Why? You need extra base to neutralize the protonated quinoline on the resin-bound peptide (if Qal is already on the chain) or to ensure the incoming Qal is neutral.

-

Add to resin immediately.

-

-

Monitoring: Standard Kaiser test may be false-negative due to steric bulk. Use Chloranil Test or micro-cleavage LC-MS.

Protocol C: Conversion to Fmoc-4-Qal (For Standard Fmoc-SPPS)

Most modern labs prefer Fmoc. If you only have the Boc material, convert it.

-

Boc Removal: Treat N-Boc-4-Qal with 1:1 TFA/DCM for 1 hour. Evaporate to dryness.

-

Fmoc Protection:

-

Suspend the H-4-Qal.TFA salt in Water/Dioxane (1:1).

-

Add NaHCO₃ until pH ~9.

-

Add Fmoc-OSu (1.1 equiv) slowly.

-

Stir 2-4 hours.

-

-

Purification: Acidify carefully to pH 4-5 (Isoelectric precipitation often occurs). Extract with EtOAc.

-

Result: Fmoc-4-Qal is now ready for standard automated synthesis.

-

Purification & Characterization

HPLC Conditions

The quinoline ring is highly hydrophobic and aromatic.

-

Column: C18 or Phenyl-Hexyl (Phenyl columns provide better separation for aromatic isomers).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: Shallow gradients (e.g., 0.5% B per minute) are often required to separate diastereomers if racemization occurred.

Fluorescence Characterization

Quinoline is a solvatochromic fluorophore.

-

Excitation: ~310–320 nm

-

Emission: ~400–450 nm (highly dependent on solvent polarity).

-

Application: Measure emission in buffer vs. hydrophobic solvent (e.g., Octanol) to generate a standard curve. Use this to determine if the Qal residue in your peptide is buried (hydrophobic shift) or solvent-exposed (red shift).

Troubleshooting & "Watch-Outs"

| Issue | Cause | Solution |

| Low Yield (Coupling) | Steric hindrance at C4 position. | Switch to HATU/HOAt (1-hydroxy-7-azabenzotriazole). Perform double coupling at 50°C (microwave assisted). |

| Product in Aqueous Phase | Protonation of Quinoline N during workup. | Keep workup pH > 5. Use Citric Acid instead of HCl. Salt out with NaCl. |

| Racemization | Over-activation of the carboxylate.[3] | Use Collidine instead of DIEA/NMM during coupling (weaker base reduces proton abstraction at |

| Mass Spec Anomalies | Metal chelation. | Quinoline can bind Cu²⁺ or Fe²⁺ from HPLC lines. Add EDTA to the sample before injection. |

References

-

Synthesis of Quinolinylalanine Derivatives

- Title: "Synthesis of enantiomerically pure 3-quinolinylalanine deriv

- Source:Tetrahedron: Asymmetry, Vol 8, Issue 10.

- Context: Describes the fundamental synthesis of the amino acid

-

SPPS of Bulky Residues

- Title: "Solid Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences."

- Source:Methods in Molecular Biology.

- Context: Protocols for HATU/HOAt coupling of sterically hindered amino acids.

-

Fluorescence Properties

- Title: "Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine." (Analogous system).

- Source:Journal of Physical Chemistry B.

- Context: Validates the use of quinoline/quinoxaline systems as solv

-

Boc-Chemistry Protocols

- Title: "Boc/Bzl Strategy for Solid-Phase Peptide Synthesis."

- Source:Bachem Technical Guides.

- Context: Standard operating procedures for handling TFA/HF cycles comp

Sources

Advanced Protocol: N-Boc-2-Amino-3-quinolin-4-yl-propionic acid as a Fluorescent Probe

[1][2]

Part 1: Executive Summary & Technical Profile[1]

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid (commonly referred to as N-Boc-3-(4-quinolyl)alanine ) is a non-natural, fluorescent amino acid derivative.[1][2] Structurally, it mimics Tryptophan (Trp) but replaces the indole moiety with a quinoline ring system.

This substitution confers distinct photophysical properties, making it a powerful solvatochromic probe . Unlike bulky extrinsic dyes (e.g., FITC, Rhodamine) that can perturb the biological activity of a peptide, this amino acid is isosteric with natural aromatic residues, allowing it to be incorporated directly into the peptide backbone with minimal structural disruption.

Key Physicochemical Properties[3][4]

| Property | Description |

| Chemical Formula | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 316.35 g/mol |

| Fluorescence Type | Intrinsic, Solvatochromic |

| Excitation ( | ~310–320 nm (Environment dependent) |

| Emission ( | ~400–450 nm (Blue-Green) |

| Stokes Shift | Large (~100 nm), reducing self-quenching |

| Solubility | Soluble in DMF, DMSO, DCM; limited solubility in water |

| Purity Requirement | >98% (HPLC) for SPPS |

Mechanism of Action

The quinoline fluorophore is highly sensitive to the polarity of its microenvironment.

-

Aqueous Environment (Quenched): In bulk water, fluorescence is often lower due to non-radiative decay pathways facilitated by hydrogen bonding.

-

Hydrophobic Environment (Bright): When the peptide binds to a target (e.g., a receptor pocket) or inserts into a lipid membrane, the quinolyl side chain enters a hydrophobic environment. This restricts solvent relaxation, significantly increasing quantum yield and often causing a hypsochromic (blue) shift.

Part 2: Application Protocols

Application A: Solid-Phase Peptide Synthesis (SPPS)

Critical Strategic Decision: Boc vs. Fmoc Chemistry Since the reagent is N-Boc protected, it is designed primarily for Boc-SPPS .[1][2] However, it can be adapted for Fmoc-SPPS under specific conditions.[1][2]

Scenario 1: Boc-SPPS (Native Compatibility)[1][2]

-

Usage: Can be placed anywhere in the peptide sequence.

-

Deprotection: The N-Boc group is removed with TFA (Trifluoroacetic acid) at each step.[1][2][3]

-

Side Chain Stability: The quinoline ring is stable to HF (Hydrofluoric acid) cleavage conditions typically used in Boc chemistry.

Scenario 2: Fmoc-SPPS (N-Terminal Capping)

-

Constraint: You cannot place this residue in the middle of a peptide sequence using standard Fmoc protocols because the reagent lacks an Fmoc group.

-

Usage: It must be used as the final N-terminal residue .[1][2]

-

Workflow:

-

Synthesize the rest of the peptide using standard Fmoc-AA building blocks.

-

Remove the final Fmoc group.

-

Couple N-Boc-3-(4-quinolyl)alanine .

-

Final Cleavage: Treat the resin with TFA. This simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group, yielding a free N-terminal amine on the fluorescent probe.

-

Protocol: Coupling in SPPS

Materials:

-

Resin (e.g., MBHA for Boc, Wang/Rink for Fmoc)

-

Coupling Reagents: HBTU or HATU (0.5 M in DMF)[2]

-

Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

-

Activation:

-

Dissolve 3 equivalents of N-Boc-3-(4-quinolyl)alanine relative to resin loading in minimum DMF.

-

Add 2.9 equivalents of HBTU (or HATU).

-

Add 6 equivalents of DIPEA.

-

Note: Pre-activate for 2–3 minutes. The solution may turn slightly yellow.

-

-

Coupling:

-

Add the activated solution to the resin-bound peptide.

-

Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at room temperature.

-

QC Check: Perform a Kaiser test.[5] If positive (blue), re-couple using fresh reagents.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash resin 3x with DMF, 3x with DCM.

-

-

Cleavage (Fmoc-SPPS context):

-

Incubate resin with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours.

-

Precipitate the filtrate in cold diethyl ether.

-

Centrifuge and lyophilize.

-

Application B: Fluorescence Binding Assay

Objective: Monitor the binding of the Quinolyl-labeled peptide to a target protein.

-

Preparation:

-

Dissolve the labeled peptide in a small amount of DMSO (stock solution).

-

Dilute into the assay buffer (e.g., PBS or Tris, pH 7.4) to a final concentration of 1–5 µM. Note: Keep DMSO < 1%.

-

-

Spectral Scan (Baseline):

-

Set Excitation: 315 nm .

-

Scan Emission: 350 nm to 550 nm .

-

Record the baseline fluorescence intensity (

).

-

-

Titration:

-

Add increasing concentrations of the target protein.

-

Incubate for 5–10 minutes at 25°C to reach equilibrium.

-

Record emission spectra for each point.

-

-

Data Analysis:

Part 3: Visualization & Logic[1]

Figure 1: Fluorescence Switching Mechanism

This diagram illustrates the "Turn-On" effect when the probe moves from a polar (aqueous) to a non-polar (hydrophobic pocket) environment.

Caption: Jablonski-style logic flow demonstrating the solvatochromic "turn-on" mechanism of the quinolyl probe upon binding to a hydrophobic target.

Figure 2: Synthesis Workflow (Fmoc-SPPS Adaptation)

Since the starting material is N-Boc, this workflow clarifies its specific usage in standard Fmoc synthesis.

Caption: Workflow for capping an Fmoc-synthesized peptide with the N-Boc-Quinolyl probe. The final TFA step performs a dual function: resin cleavage and probe deprotection.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Steric hindrance of the quinoline ring.[1][2] | Use HATU instead of HBTU. Double coupling time or perform double coupling (2x 45 min). |

| Fluorescence Quenching | Presence of heavy metals or low pH. | Ensure buffers are metal-free (use EDTA if necessary).[1][2] Check pH; quinoline protonation (pH < 4) can alter spectra. |

| Solubility Issues | Hydrophobicity of the quinoline ring. | Dissolve the amino acid in 100% DMF or NMP before adding to the aqueous/resin mixture. |

| Peak Broadening (HPLC) | Racemization during coupling.[2] | Use Oxyma Pure/DIC activation instead of base-heavy HBTU/DIPEA methods to reduce racemization risk.[1][2] |

References

-

Chem-Impex International. (n.d.).[1][2] Boc-3-(2'-quinolyl)-L-alanine Product Page. Retrieved from [1][2]

-

BOC Sciences. (n.d.). Fluorescent Amino Acids and Probes. Retrieved from [1][2]

-

BenchChem. (2025).[3][4] The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. Retrieved from

-

Assorted Literature. (2020).[6] Peptide-based fluorescent probes for biological applications. (General Reference on peptide probe design). Retrieved from [1][2]

Synthesis of Small Molecule Inhibitors Utilizing N-Boc-2-Amino-3-quinolin-4-yl-propionic Acid: An Application and Protocol Guide

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, antibacterial agents, and antiviral compounds.[4][5] This guide focuses on the practical application of a key building block, N-Boc-2-Amino-3-quinolin-4-yl-propionic acid , in the synthesis of small molecule inhibitors. This chiral amino acid derivative provides a strategic entry point for incorporating the quinoline moiety into peptide-like or heterocyclic scaffolds, enabling the exploration of new chemical space in drug discovery.

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise assembly of the target molecule, primarily through standard peptide coupling methodologies. The quinoline-4-yl side chain offers a large, planar aromatic surface capable of engaging in various non-covalent interactions within a biological target's binding site, such as π-π stacking and hydrophobic interactions. This guide will provide detailed protocols for the effective use of this versatile building block, from initial coupling reactions to the final deprotection, and will address key experimental considerations to ensure successful synthesis.

Core Concepts: Strategic Incorporation of this compound

The primary synthetic utility of this compound lies in its role as a scaffold for creating more complex molecules. The synthetic strategy typically involves two key transformations:

-

Amide Bond Formation: The carboxylic acid functionality is activated and coupled with a primary or secondary amine to form a new amide bond. This is the most common method for elongating the molecular structure.

-

Boc Group Deprotection: The Boc protecting group is removed from the alpha-amino group to reveal a free amine, which can then participate in subsequent reactions, such as further amide bond formation.

A generalized workflow for the incorporation of this building block is depicted below:

Caption: General workflow for incorporating this compound.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a standard and widely used method for forming an amide bond between this compound and a primary amine. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes side reactions and racemization.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Typical Equivalents |

| This compound | 316.35 | 1.0 |

| Amine Component (R-NH2) | Variable | 1.0 - 1.2 |

| EDC (EDAC) | 191.70 | 1.2 - 1.5 |

| HOBt | 135.12 | 1.2 - 1.5 |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |

| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - |

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Addition of Amine: To the solution from step 1, add the amine component (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Coupling Agent: Slowly add EDC (1.2 eq) to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC) or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid and the coupling reagents, leading to reduced yield.

-

HOBt: HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid to generate an active ester. This active ester is more stable and less prone to racemization than the O-acylisourea itself.

-

DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the reaction to completion.

-

Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, excess coupling reagents, and byproducts like the urea formed from EDC.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine, which can then be used in subsequent synthetic steps.

Materials:

| Reagent | Concentration |

| Boc-protected quinoline derivative | - |

| Trifluoroacetic Acid (TFA) | 95% |

| Dichloromethane (DCM) | - |

| Triisopropylsilane (TIS) or Anisole | - |

Procedure:

-

Dissolution: Dissolve the Boc-protected quinoline derivative in DCM (approximately 10 mL per gram of substrate).

-

Scavenger Addition: Add a scavenger such as TIS or anisole (2-5% v/v) to the solution. This is particularly important if the molecule contains other acid-sensitive groups or tryptophan-like moieties to prevent side reactions from the released tert-butyl cation.

-

TFA Addition: Cool the solution to 0 °C and slowly add an equal volume of TFA.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Purification/Isolation: The resulting TFA salt of the deprotected amine can be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA. Alternatively, it can be neutralized by washing with a mild base (e.g., saturated NaHCO₃) and extracted into an organic solvent.

Trustworthiness and Self-Validation:

-

Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and to check for the formation of byproducts.

-

Scavengers: The use of scavengers is a self-validating step to ensure the integrity of the final product by preventing unwanted alkylation side reactions.

Visualization of Key Processes

Amide Coupling Mechanism

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Boc Deprotection Mechanism

Caption: Simplified mechanism of TFA-mediated Boc deprotection.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of small molecule inhibitors. The protocols outlined in this guide provide a robust foundation for its successful incorporation into a variety of molecular scaffolds. The inherent drug-like properties of the quinoline moiety, combined with the synthetic tractability of this amino acid derivative, make it an attractive starting point for lead discovery and optimization campaigns in numerous therapeutic areas. Future work in this area will likely focus on the development of novel inhibitors targeting a wider range of biological targets and the exploration of more diverse and complex molecular architectures built upon this privileged scaffold.

References

-

Taylor & Francis. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

-

National Center for Biotechnology Information. (2019, July 15). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. [Link]

-

IJCRT.org. (n.d.). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

-

MDPI. (2022, November 1). Design, Synthesis and Antimicrobial Activities of Quinoline-Based FabZ Inhibitors as Promising Antimicrobial Drugs. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antimicrobial Activities of Quinoline-Based FabZ Inhibitors as Promising Antimicrobial Drugs [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimization of Reaction Time for N-Boc-2-Amino-3-quinolin-4-yl-propionic acid Coupling

Abstract

This guide provides a comprehensive framework for optimizing the amide coupling reaction time of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid, a sterically hindered and electronically distinct amino acid derivative of interest in medicinal chemistry. We will explore the mechanistic basis for selecting coupling reagents, the influence of solvents and bases, and present systematic protocols for screening conditions to achieve rapid and efficient amide bond formation while minimizing side reactions and preserving stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex peptide-like molecules.

Introduction: The Challenge of Hindered Amino Acids

This compound presents unique challenges in peptide synthesis. The bulky quinoline moiety introduces significant steric hindrance around the carboxylic acid group, which can dramatically slow down the rate of amide bond formation.[1][2] Furthermore, the electronic properties of the aromatic system can influence the reactivity of the carboxylate. Efficiently coupling this amino acid requires a careful selection of activating reagents and reaction conditions to overcome these hurdles.[3] Optimizing the reaction time is not merely a matter of throughput; it is critical for minimizing potential side reactions, such as racemization or the formation of unwanted byproducts, which can become more prevalent during prolonged reaction periods.[3][4]

This application note details a systematic approach to identify the most effective coupling conditions, focusing on the interplay between the choice of coupling reagent, base, solvent, and temperature to reduce reaction times from hours to as little as 30-60 minutes.

Mechanistic Considerations for Amide Bond Formation

The formation of an amide bond is a kinetically slow process that requires the activation of the carboxylic acid to create a highly electrophilic species that is susceptible to nucleophilic attack by an amine.[5] The choice of coupling reagent dictates the nature of this activated intermediate and is the most critical factor in overcoming the steric hindrance of the quinoline group.

2.1. Classes of Coupling Reagents

Two primary classes of coupling reagents are typically employed: carbodiimides and onium salts (uronium/phosphonium).

-

Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to racemization. To mitigate this, EDC is almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form a more stable and reactive aminium/uronium ester, which then reacts with the amine.[5][6]

-

Onium Salts (e.g., HATU): Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are generally more powerful and faster-acting, making them particularly suitable for sterically hindered amino acids.[7] HATU, derived from HOAt, directly converts the carboxylate into a highly reactive OAt-active ester.[8][9] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[9]

Due to the significant steric bulk of this compound, onium salt reagents like HATU are often the preferred choice for achieving rapid coupling.[1][10]

Experimental Design for Reaction Time Optimization

A systematic approach is essential for efficiently identifying the optimal reaction conditions. The following workflow outlines a logical progression from reagent screening to fine-tuning of parameters.

Caption: Workflow for optimizing coupling reaction time.

Protocols for Optimization

These protocols describe a solution-phase coupling to a generic primary amine (R-NH₂), such as an amino acid ester. All reactions should be conducted in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 4.1: Screening of Coupling Reagents

This protocol aims to compare the efficiency of a standard carbodiimide system (EDC/HOBt) versus a uronium salt system (HATU).

Materials:

-

This compound

-

Amine coupling partner (e.g., H-Gly-OtBu)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

TLC plates, HPLC or LC-MS for monitoring

Procedure:

-

Setup: In two separate, dry reaction vials (Vial A and Vial B), add this compound (1.0 eq). Dissolve in anhydrous DMF.

-

Amine Addition: Add the amine partner (1.1 eq) to each vial.

-

Base Addition: Add DIPEA (2.5 eq) to each vial and stir for 2 minutes.[11]

-

Reagent Addition:

-

Vial A (EDC/HOBt): Add HOBt (1.2 eq) followed by EDC (1.2 eq).

-

Vial B (HATU): Add HATU (1.15 eq).[4]

-

-

Reaction & Monitoring:

-

Stir both reactions at room temperature.

-

Take a small aliquot from each reaction at t = 30, 60, 120, and 240 minutes.

-

Quench the aliquot with a drop of water and spot on a TLC plate or dilute for LC-MS analysis to monitor the disappearance of the starting carboxylic acid.[12]

-

Protocol 4.2: Optimization of Solvent and Base

Using the superior coupling reagent identified in Protocol 4.1 (likely HATU), this protocol screens different solvents and bases.

Procedure:

-

Setup: Prepare a matrix of reaction vials. For example, to test two solvents (DMF, NMP) and two bases (DIPEA, NMM), prepare four vials.

-

Reagents: To each vial, add this compound (1.0 eq) and the amine partner (1.1 eq).

-

Solvent/Base Addition:

-

Vial 1: Add DMF and DIPEA (2.5 eq).

-

Vial 2: Add DMF and NMM (N-Methylmorpholine) (2.5 eq).

-

Vial 3: Add NMP (N-Methylpyrrolidone) and DIPEA (2.5 eq).[13]

-

Vial 4: Add NMP and NMM (2.5 eq).

-

-

Coupling: Add the selected coupling reagent (e.g., HATU, 1.15 eq) to each vial.

-

Monitoring: Stir all reactions at room temperature and monitor via TLC or LC-MS to identify the combination that reaches completion fastest. NMP is often a superior solvent for difficult couplings due to its excellent solvating properties.[1][14]

Data Interpretation and Expected Outcomes

The results from the optimization experiments can be summarized to guide the final protocol selection.

| Coupling System | Solvent | Base | Avg. Time to >95% Conversion (RT) | Purity by LC-MS (%) | Notes |

| EDC / HOBt | DMF | DIPEA | > 4 hours | ~85% | Significant starting material remains after 2h. |

| HATU | DMF | DIPEA | ~ 90 minutes | >95% | Baseline for HATU performance. |

| HATU | NMP | DIPEA | ~ 60 minutes | >95% | NMP may accelerate the reaction.[1] |

| HATU | DMF | NMM | ~ 120 minutes | >95% | NMM is a weaker base, potentially slowing activation.[15] |

| HATU (0°C) | NMP | DIPEA | ~ 3 hours | >98% | Slower, but may increase purity/reduce side reactions. |

| HATU (40°C) | NMP | DIPEA | < 30 minutes | ~93% | Faster, but risk of side reactions/racemization increases.[16] |

Analysis: For sterically hindered substrates, HATU is expected to significantly outperform the EDC/HOBt system, often reducing reaction times from several hours to one or two.[10] The choice of a polar aprotic solvent like DMF or NMP is crucial for solubility and reaction rate.[13][14] A non-nucleophilic, hindered base like DIPEA is generally preferred to facilitate the deprotonation of the carboxylic acid without causing side reactions.[11][15] Mild heating can further decrease reaction time, but should be employed cautiously as it may increase the risk of racemization.[1][16]

Final Optimized Protocol (Example)

Based on the screening data, a robust and time-optimized protocol can be established.

Materials:

-

This compound (1.0 eq, e.g., 1 mmol, 328 mg)

-

Amine partner (e.g., H-Gly-OtBu·HCl) (1.1 eq, e.g., 1.1 mmol, 184 mg)

-

HATU (1.15 eq, e.g., 1.15 mmol, 437 mg)

-

DIPEA (2.5 eq, e.g., 2.5 mmol, 0.44 mL)

-

Anhydrous NMP (approx. 5-10 mL)

Procedure:

-

To a dry flask under N₂, add this compound and the amine hydrochloride salt.

-

Add anhydrous NMP and stir until all solids dissolve.

-

Add DIPEA and stir the solution for 2 minutes at room temperature.

-

Add HATU in one portion. A slight exotherm may be observed.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 45-75 minutes .

-

Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Cause: Insufficient activation or steric hindrance.

-

Solution: Switch to a more powerful reagent like HATU if not already in use.[1] Consider gentle heating (40-50°C) for short periods.[16] A "double coupling" — repeating the coupling step with fresh reagents — can also drive the reaction to completion.[17]

-

-

Side Product Formation:

-

Cause: Excessively long reaction times or high temperatures can lead to side reactions, such as guanidinylation of the free amine if HATU is used in large excess.[7]

-

Solution: Reduce reaction time based on monitoring. Ensure stoichiometry is correct and avoid large excesses of the coupling reagent.

-

-

Racemization:

-

Cause: Prolonged exposure to activating conditions or excessive base/heat.

-

Solution: Use HATU, which is known to suppress racemization.[10] Minimize reaction time and avoid temperatures above 40-50°C. If racemization is a major concern, run the reaction at 0°C, accepting a longer reaction time.

-

References

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 25, 2026.

- Common Organic Chemistry. (n.d.).

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved February 25, 2026.

-

YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved February 25, 2026, from [Link]

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved February 25, 2026.

- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... Retrieved February 25, 2026.

-

Wikipedia. (n.d.). HATU. Retrieved February 25, 2026, from [Link]

- Generic Website. (n.d.). How to Optimize Peptide Synthesis?. Retrieved February 25, 2026.

-

PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved February 25, 2026, from [Link]

-

PubMed. (2005, January 15). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved February 25, 2026, from [Link]

- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved February 25, 2026.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved February 25, 2026.

-

Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved February 25, 2026, from [Link]

- ACS Publications. (2008, August 27). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved February 25, 2026.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 25, 2026, from [Link]

-

Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Retrieved February 25, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved February 25, 2026.

- RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved February 25, 2026.

- Frontiers. (2022, November 17). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved February 25, 2026.

- Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved February 25, 2026.

- Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026.

- Attaching Boc Protecting Groups With BOC-ON. (n.d.).

- ResearchGate. (2020, May 7). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. Retrieved February 25, 2026.

- PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 25, 2026.

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 25, 2026, from [Link]

- Biovera. (2024, November 13).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. advion.com [advion.com]

- 13. peptide.com [peptide.com]

- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biotage.com [biotage.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for N-Boc-2-Amino-3-quinolin-4-yl-propionic Acid

[1][2]

Product: N-Boc-2-Amino-3-quinolin-4-yl-propionic acid (Boc-3-(4-quinolyl)-L-alanine) Context: Solid Phase Peptide Synthesis (SPPS), Medicinal Chemistry Solvent: N,N-Dimethylformamide (DMF)[1][2]

Executive Summary & Diagnosis

The Problem: Users frequently report incomplete dissolution, gelation, or precipitation of this compound in DMF, particularly at concentrations required for peptide coupling (>0.1 M).[1][2]

The Science (Root Cause Analysis): This molecule presents a "perfect storm" for solubility issues in polar aprotic solvents like DMF:

-

-

-

Hydrogen Bonding Network: The free carboxylic acid (-COOH) acts as both a hydrogen bond donor and acceptor, leading to the formation of stable intermolecular dimers.

-

Aggregation: The combination of hydrophobic stacking and H-bonding leads to the formation of supramolecular aggregates that may appear as a gel rather than a true solution [2].

Troubleshooting Workflow (Decision Tree)

Before proceeding with chemical additives, use this logic flow to determine the safest method for your specific application.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on downstream application.

Tiered Solubilization Protocols

Tier 1: Physical Disruption (Mild Cases)

Use for low concentrations (< 50 mM) or initial attempts.[1][2]

Mechanism: Kinetic energy disrupts weak Van der Waals forces holding the crystal lattice together.

-

Add the required volume of DMF to the solid.

-

Sonicate in a water bath for 5–10 minutes.

-

If solid remains, heat the solution to 45°C (Do not exceed 60°C to prevent Boc degradation or racemization).

-

Vortex vigorously for 30 seconds.

Tier 2: In-Situ Neutralization (Recommended for SPPS)

Use this ONLY if the amino acid is being used for coupling reactions (e.g., HBTU/HATU/DIC).[1][2]

Mechanism: Deprotonating the carboxylic acid with a tertiary base creates a soluble organic salt (carboxylate anion), breaking the H-bond dimer network [3].

Protocol:

-

Add DMF to the vial.

-

Add 1.0 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1][2]

-

Vortex/Sonicate.[1][2] The solution should clarify almost immediately.

Critical Note: Do not use this method if you are preparing a stock solution for long-term storage, as the salt form may be hygroscopic or chemically distinct from what your protocol requires later.[1][2]

Tier 3: Chaotropic Disruption (The "Rescue" Method)

Use for stubborn aggregates or high-concentration stocks (> 0.2 M).[1][2]

Mechanism: Lithium ions (

Protocol:

-

Prepare a solvent stock of 0.4 M LiCl in DMF . (Dissolve dry LiCl in DMF; this reaction is exothermic, allow to cool).

-

Use this LiCl/DMF solution to dissolve the N-Boc-amino acid.[1][2]

-

This method is fully compatible with Fmoc/Boc SPPS chemistry.[1][2]

Tier 4: Co-Solvent Strategy

Use for analytical standards or when salts/bases are forbidden.[2]

Mechanism: DMSO has a higher dielectric constant and stronger solvation power for aromatic heterocycles than DMF.[2]

Protocol:

Comparative Data: Solubilization Strategies

| Strategy | Solubility Limit (Est.) | Risk Profile | Best Application |

| Pure DMF (Control) | < 0.05 M | High (Gelation) | None |

| DMF + Heat (45°C) | ~0.08 M | Low (Racemization >60°C) | Low conc.[1][2] stocks |

| DMF + DIPEA (2 eq) | > 0.30 M | Med (Premature activation) | Immediate Coupling |

| DMF + 0.4M LiCl | > 0.25 M | Low (Inert) | Difficult Sequences / Aggregates |

| DMSO/DMF (20:80) | > 0.20 M | Low (Oxidation risk) | Analytical / Screening |

Frequently Asked Questions (FAQ)

Q: I dissolved the compound using heat, but it precipitated when it cooled down. Why? A: This indicates you created a supersaturated solution.[1][2] The heat provided enough energy to break the lattice, but thermodynamically, the crystal form is favored at room temperature. Fix: Use Tier 2 (Base) or Tier 3 (LiCl) to stabilize the dissolved state thermodynamically, not just kinetically.

Q: Will adding LiCl interfere with my peptide coupling? A: Generally, no.[1][2] LiCl is a standard additive in SPPS for "difficult sequences" (e.g., poly-alanine or hydrophobic regions) to prevent aggregation of the growing chain. It is compatible with HBTU, HATU, and DIC chemistries [4].[1][2]

Q: Can I use N-Methylpyrrolidone (NMP) instead of DMF? A: Yes. NMP is often a better solvent for aggregation-prone amino acids than DMF.[1][2] If you have NMP available, try substituting it 1:1.[1][2]

Q: I am seeing an extra peak on HPLC after heating. Did I damage the molecule? A: If you heated >60°C, you may have induced racemization (L- to D- isomer conversion) or thermal degradation of the Boc group (releasing isobutylene).[1] Always keep heat mild (<45°C) and brief.

References

-

Chan, W. C., & White, P. D. (2000).[1][2] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1][2] (Authoritative text on salt formation and solubilization in SPPS).

-

Seber, G., et al. (2012).[1][2] Effect of LiCl on the solubility of peptides and amino acids in DMF. Journal of Peptide Science. (Establishes LiCl as a chaotropic agent for breaking H-bond aggregates).

Preventing racemization of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid during synthesis

This technical guide addresses the specific challenges of maintaining optical purity during the synthesis and handling of N-Boc-2-Amino-3-(quinolin-4-yl)propionic acid (also known as N-Boc-3-(4-quinolyl)alanine).

The Core Problem: Why This Molecule Racemizes

Question: Why is N-Boc-3-(4-quinolyl)alanine significantly more prone to racemization than standard N-Boc-Phenylalanine?

Technical Insight: Standard urethane protecting groups (like Boc and Fmoc) typically prevent racemization by blocking the formation of the 5(4H)-oxazolone intermediate. However, the quinoline side chain overrides this safety mechanism due to two synergistic factors:

-

Electronic Induction (The "Electron Sink"): The quinoline ring is an electron-deficient heterocycle. When attached at the 4-position, it exerts a strong electron-withdrawing inductive effect (-I) on the

-carbon, which propagates to the -

Intramolecular Catalysis: The basic nitrogen within the quinoline ring (pKa ~4.9) can act as an internal base or stabilize the transition state for proton removal, effectively "self-catalyzing" the racemization.

Visualization: The Racemization Pathway

The following diagram illustrates the failure point where base-mediated deprotonation leads to a planar enolate, destroying chirality.

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing quinoline ring.

Synthesis & Coupling Protocols (Troubleshooting)

Scenario A: Standard Coupling (Amide Bond Formation)

Issue: I am observing 5-15% racemization using EDC/HOBt/DIPEA. Solution: Switch to Oxyma Pure/DIC or T3P and eliminate strong tertiary bases.

The Protocol (Low-Racemization): This protocol replaces the potentially explosive HOBt and the racemization-prone HBTU/HATU systems with Oxyma Pure, which operates at a lower pH and suppresses oxazolone formation.

| Reagent | Role | Recommended Equiv. | Notes |

| N-Boc-SM | Substrate | 1.0 | |

| Oxyma Pure | Additive | 1.1 | Superior suppression of racemization compared to HOBt [1].[1][2] |

| DIC | Activator | 1.1 | Diisopropylcarbodiimide (liquid, easier to handle than DCC). |

| Solvent | Medium | - | DMF or DCM/DMF (Keep concentration ~0.1 M). |

| Base | CRITICAL | 0 or 1.0 (Collidine) | Do NOT use DIPEA or TEA. If the amine salt requires neutralization, use sym-collidine (TMP). |

Step-by-Step:

-

Dissolve N-Boc-3-(4-quinolyl)alanine (1.0 eq) and Oxyma Pure (1.1 eq) in DMF.

-

Cool the solution to 0°C (ice bath). Temperature control is vital for this substrate.

-

Add DIC (1.1 eq) dropwise. Stir for 5 minutes at 0°C to form the active ester.

-

Add the amine coupling partner.[3]

-

Allow to warm to room temperature slowly over 4 hours.

Scenario B: The "Zero-Racemization" Requirement

Issue: The Oxyma protocol still yields trace racemization (>1%), and the downstream separation is impossible. Solution: Use T3P (Propylphosphonic anhydride) or CuCl2 mediation .

Why T3P? T3P acts as a kinetic trap. It activates the carboxylic acid rapidly but does not generate a long-lived active ester that has time to racemize. It works well in ethyl acetate, a solvent that further discourages ion-pair separation and racemization.

Why CuCl2? Copper(II) chloride coordinates with the active ester and the amide backbone, locking the conformation and preventing the rotation required for proton abstraction. This has been proven effective for N-Boc-amino acids in the synthesis of quinazolinones [2].

Protocol (T3P Method):

-

Dissolve N-Boc-SM (1.0 eq) and Amine (1.1 eq) in Ethyl Acetate or DCM .

-

Add Pyridine (2.5 eq) or N-Methylmorpholine (NMM) .

-

Cool to 0°C .

-

Add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

-

Monitor by HPLC; reaction is usually complete within 1-2 hours.

Analytical Verification (QC)

Question: How do I accurately quantify the enantiomeric excess (ee%)? Standard C18 columns cannot distinguish the isomers.

Technical Insight: You must use Chiral HPLC. For N-Boc protected amino acids with aromatic side chains, Polysaccharide-based (Amylose/Cellulose) or Macrocyclic Glycopeptide columns are required.[5]

Recommended Method (Chiral HPLC):

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) |

| Column | Chiralpak IC or AD-H | Chiralpak IG-3 or Chirobiotic T |

| Mobile Phase | Hexane : IPA (90:[5]10) + 0.1% TFA | Water : Acetonitrile (60:40) + 0.1% H3PO4 |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV @ 254 nm (Quinoline absorbs strongly) | UV @ 254 nm |

| Notes | TFA is required to suppress peak tailing from the basic quinoline nitrogen. | Useful if solubility in Hexane is poor. |

Note: Always run a racemic standard (made by intentionally racemizing a small sample with DBU/DMF) to confirm separation of the L- and D- peaks.

Decision Logic for Experiment Planning

Use this flow to select the correct experimental conditions for your specific synthesis stage.

Figure 2: Decision matrix for selecting coupling conditions based on substrate state and racemization risk.

Frequently Asked Questions (FAQ)

Q: Can I use HATU or HBTU if I just lower the temperature?

A: Avoid if possible. HATU and HBTU are uronium/guanidinium salts that require a tertiary base (like DIPEA) to function. The presence of DIPEA, even at 0°C, is often sufficient to deprotonate the activated quinylalanine

Q: I need to remove the methyl ester of this molecule to get the free acid. LiOH gave me a racemate. Why?

A: Hydrolysis of esters with hydroxide (LiOH/NaOH) proceeds via a tetrahedral intermediate that can facilitate proton exchange at the

-

Fix: Use LiOH / H2O2 (peroxide assisted) at 0°C, or preferably, use enzymatic hydrolysis (e.g., Pig Liver Esterase or Alcalase) at pH 7-8 to avoid the harsh basic conditions that drive racemization.

Q: Does the quinoline nitrogen need protection? A: Generally, no . While it is basic, it is less nucleophilic than a primary amine. However, it can consume equivalents of acid activators. Ensure you calculate your stoichiometry to account for the quinoline ring potentially acting as a proton acceptor if acidic conditions are generated, though in neutral coupling (Oxyma/DIC), it is rarely an issue.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[4][6] Chemistry – A European Journal.

-

Wang, Y., et al. (2016). "Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity". Advanced Synthesis & Catalysis.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.

-

Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".

Sources

Technical Support Center: Troubleshooting Low Yields in the Coupling of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

Welcome to the technical support guide for optimizing the coupling of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers overcome challenges associated with this unique amino acid derivative.

The coupling of this compound presents specific difficulties primarily due to the steric bulk of the quinoline side chain and the potential for the quinoline nitrogen to participate in unwanted side reactions. This guide is structured to help you diagnose the root cause of low yields and systematically implement effective solutions.

Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a logical starting point for troubleshooting.

Q1: My coupling reaction with this compound has a very low yield. Where should I begin troubleshooting?

Low yields are a common issue, but a systematic approach can quickly identify the problem. The first step is to differentiate between issues with reaction setup, reagent choice, and inherent reactivity challenges of the molecule itself.

Start with a simple diagnostic workflow:

-

Verify Starting Materials & Reagents: Confirm the purity of your N-Boc-amino acid and the amine component via LC-MS or NMR. Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

-

Assess Reaction Monitoring: If you are not already doing so, monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the starting material is being consumed and whether the desired product is forming, or if side products are dominating.

-

Review Core Reaction Conditions: Double-check stoichiometry, solvent choice, and temperature. Minor deviations can have a significant impact on challenging couplings.

Below is a visual guide to help direct your troubleshooting efforts.

Caption: A logical workflow for troubleshooting low peptide yield.

Q2: Could the solvent be the issue? What is the best solvent for this coupling?

Solvent choice is critical, especially when dealing with aggregation-prone or sterically hindered sequences.[1]

-